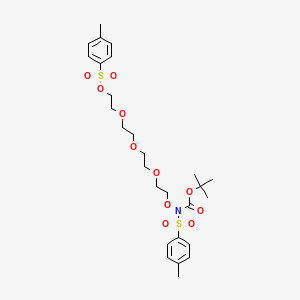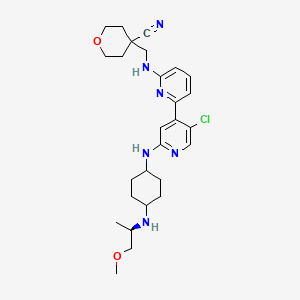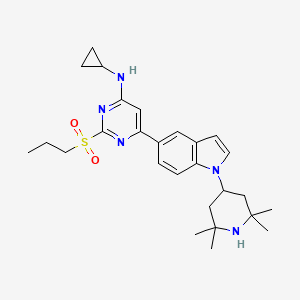
ONO-8590580
Overview
Description
ONO-8590580 is a novel chemical compound that functions as a negative allosteric modulator of the gamma-aminobutyric acid type A receptor containing alpha 5 subunits. This compound has shown promise in enhancing long-term potentiation and improving cognitive deficits in preclinical models .
Scientific Research Applications
ONO-8590580 has several scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of gamma-aminobutyric acid type A receptors.
Biology: The compound is used to investigate the role of gamma-aminobutyric acid type A receptors in memory and cognitive functions.
Medicine: this compoundis being explored as a potential therapeutic agent for cognitive disorders such as Alzheimer’s disease.
Industry: The compound is used in the development of new drugs targeting gamma-aminobutyric acid type A receptors
Mechanism of Action
Target of Action
ONO-8590580 primarily targets the GABAA receptors containing α5 subunits (GABAA α5), which are highly expressed in the hippocampus . These receptors play a significant role in memory processing .
Mode of Action
This compoundacts as a negative allosteric modulator (NAM) for GABAA α5 . It binds to the benzodiazepine binding sites on recombinant human α5-containing GABAA receptors . This interaction results in a functionally selective GABAA α5 NAM activity for GABA-induced Cl- channel activity .
Biochemical Pathways
The modulation of GABAA α5 by this compoundaffects the GABAergic neurotransmission in the hippocampus . This modulation enhances long-term potentiation of CA1 synapse response, a key process in memory formation .
Biochemical Analysis
Biochemical Properties
ONO-8590580 has been shown to bind to the benzodiazepine binding sites on recombinant human α5-containing GABAA receptors with a Ki of 7.9 nM . It exhibits functionally selective GABAA α5 negative allosteric modulator (NAM) activity for GABA-induced Cl- channel activity .
Cellular Effects
In cellular models, this compoundhas been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating GABA-induced currents in HEK293 cells expressing GABAA receptors . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compoundexerts its effects at the molecular level through its binding interactions with biomolecules. It binds to the benzodiazepine binding sites on recombinant human α5-containing GABAA receptors . This binding leads to a functionally selective inhibition of GABA-induced Cl- channel activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compoundhave been observed to change over time. For instance, in rat hippocampal slices, tetanus-induced long-term potentiation of CA1 synapse response was significantly augmented in the presence of 300 nM ONO-8590580 .
Dosage Effects in Animal Models
In animal models, the effects of this compoundvary with different dosages. For example, orally administered ONO-8590580 (1–20 mg/kg) dose-dependently occupied hippocampal GABAA α5 in a range of 40%–90% at 1 hour after intake .
Metabolic Pathways
Given its role as a GABAA α5 negative allosteric modulator, it is likely to interact with enzymes or cofactors involved in GABA metabolism .
Transport and Distribution
It is known that this compoundcan occupy hippocampal GABAA α5 receptors in a dose-dependent manner, suggesting that it may be transported and distributed to these receptors within cells .
Subcellular Localization
Given its binding to GABAA receptors, it is likely to be localized to the cell membrane where these receptors are typically found .
Preparation Methods
The synthesis of ONO-8590580 involves several steps, starting with the preparation of the core benzimidazole structure. The synthetic route includes the following steps:
Formation of the benzimidazole core: This involves the cyclization of appropriate precursors under acidic conditions.
Introduction of the fluoro and methyl groups: These groups are introduced through selective halogenation and methylation reactions.
Attachment of the pyridinyl and imidazolyl groups: These groups are attached via nucleophilic substitution reactions.
Final purification: The compound is purified using chromatographic techniques to achieve high purity
Chemical Reactions Analysis
ONO-8590580 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products
Comparison with Similar Compounds
ONO-8590580 is unique compared to other similar compounds due to its high selectivity and potency for gamma-aminobutyric acid type A receptors containing alpha 5 subunits. Similar compounds include:
L-655,708: Another negative allosteric modulator of gamma-aminobutyric acid type A receptors containing alpha 5 subunits.
MRK-016: A compound with similar modulatory effects but different selectivity and potency profiles.
Ro 4938581: Another modulator with distinct pharmacological properties
Properties
IUPAC Name |
3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6/c1-13-20(22)16(7-18-21(13)25-12-28(18)9-14-3-4-14)26-19-6-5-15(8-23-19)17-10-27(2)11-24-17/h5-8,10-12,14H,3-4,9H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGJMHPGMVUEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1N=CN2CC3CC3)NC4=NC=C(C=C4)C5=CN(C=N5)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ONO-8590580 interact with its target and what are the downstream effects?
A1: this compoundacts as a negative allosteric modulator (NAM) of GABAA receptors containing the α5 subunit (GABAA α5). These receptors are highly concentrated in the hippocampus, a brain region crucial for memory processing [, ]. this compoundbinds to the benzodiazepine binding site on GABAA α5 receptors, inhibiting GABA-induced chloride ion channel activity []. This inhibition enhances hippocampal long-term potentiation (LTP), a key mechanism underlying learning and memory [].
Q2: What is the relationship between the structure of this compoundand its activity on GABAA α5 receptors?
A2: While specific structure-activity relationship (SAR) data for this compoundhasn't been explicitly detailed in the provided research [, ], it's known that subtle modifications to the chemical structure of molecules can drastically impact their binding affinity, selectivity, and ultimately their effects on target receptors. Further research exploring SAR would be crucial to optimize ONO-8590580's properties for potential therapeutic applications.
Q3: What preclinical evidence supports the potential of this compoundfor treating cognitive disorders?
A3: In preclinical rodent models, this compounddemonstrates promising effects on cognitive function. Orally administered this compoundsuccessfully reversed memory deficits induced by MK-801 in the passive avoidance test []. Additionally, it improved cognitive performance in the eight-arm radial maze test, demonstrating comparable or even superior efficacy to donepezil, a drug currently used to treat Alzheimer's disease []. Importantly, these cognitive benefits were not accompanied by anxiogenic or proconvulsant effects, highlighting its potential safety profile [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609674.png)











